(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Overview
Description
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a natural product found in Lentinula edodes with data available.
Scientific Research Applications
Potential Cosmetic Applications
Research has identified certain sulfur-containing compounds, such as (S)-2-amino-5-((R)-1-carboxy-2-((E)-3-(4-hydroxy-3-methoxyphenyl)allylthio)ethyl-amino)-5-oxopentanoic acid, from pineapple fruits. These compounds have been found to exhibit inhibitory activities against tyrosinase, an enzyme crucial in melanin synthesis. This suggests potential applications in skin whitening and anti-browning agents in cosmetics (Zheng et al., 2010).
Renin Inhibition and Potential Therapeutic Use
A study focused on designing angiotensinogen transition-state analogues identified compounds containing 2(R),3(R),4(R),5(S)-5-amino-3,4-dihydroxy-2-isopropyl-7-methyloctanoic acid residues, which showed potent inhibitory effects on human plasma renin. This could have therapeutic applications, particularly in treating conditions like hypertension (Thaisrivongs et al., 1987).
Busulfan Metabolism and Glutathione Interaction
A metabolite of busulfan, an anti-cancer drug, was identified as EdAG, an electrophilic analog of glutathione (GSH), which forms a nonreducible analog of glutathione disulfide. This finding suggests potential implications in understanding the drug's toxicity and the role of altered cellular GSH concentrations (Younis et al., 2008).
Biochemical Analysis
Biochemical Properties
The compound gamma-Glu-Cys GSH is a cofactor for glutathione peroxidase (GPx) to increase GSH levels . It interacts with enzymes such as GPx and plays a significant role in biochemical reactions .
Cellular Effects
Gamma-Glu-Cys GSH influences cell function by increasing GSH levels, which can impact cell signaling pathways, gene expression, and cellular metabolism . It plays a crucial role in maintaining the cellular redox balance.
Molecular Mechanism
At the molecular level, gamma-Glu-Cys GSH exerts its effects through its interactions with biomolecules. It acts as a cofactor for GPx, leading to an increase in GSH levels . This can result in changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
Gamma-Glu-Cys GSH is involved in the glutathione synthesis pathway . It interacts with enzymes such as γ-glutamyl-cysteine synthetase (γ-GCS) and glutathione synthetase .
Subcellular Localization
Current knowledge suggests that it is involved in various cellular compartments due to its role in glutathione synthesis .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O11S2/c19-8(16(29)30)1-3-12(24)22-10(15(28)21-5-14(26)27)6-35-36-7-11(18(33)34)23-13(25)4-2-9(20)17(31)32/h8-11H,1-7,19-20H2,(H,21,28)(H,22,24)(H,23,25)(H,26,27)(H,29,30)(H,31,32)(H,33,34)/t8-,9-,10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKMADLQGPTPJP-NAKRPEOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514187 | |
Record name | (2S)-2-Amino-5-({(2R)-3-{[(2R)-2-{[(4S)-4-amino-4-carboxybutanoyl]amino}-2-carboxyethyl]disulfanyl}-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90663-73-3 | |
Record name | (2S)-2-Amino-5-({(2R)-3-{[(2R)-2-{[(4S)-4-amino-4-carboxybutanoyl]amino}-2-carboxyethyl]disulfanyl}-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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